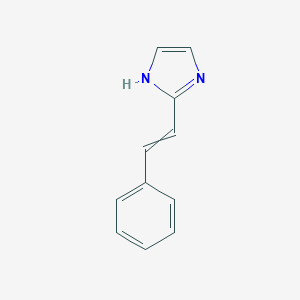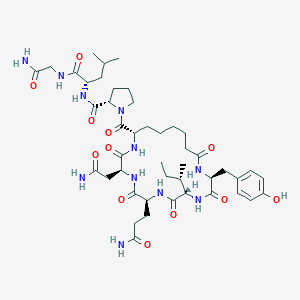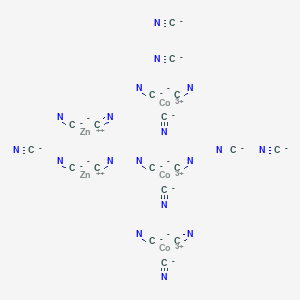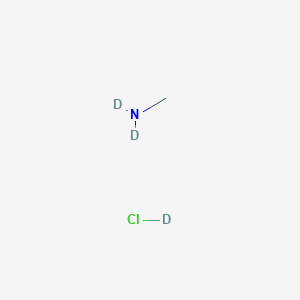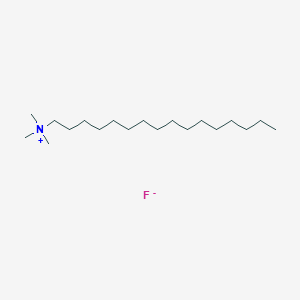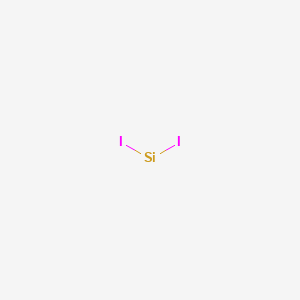
ジヨードシラン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diiodosilicon is a chemical compound with the formula H₂SiI₂. It is a colorless liquid that is highly soluble in hydrocarbon and chlorinated solvents. Diiodosilicon is known for its reactivity with nitrogen- or oxygen-containing solvents . This compound is particularly useful in organic synthesis and has applications in various fields, including semiconductor manufacturing and chemical vapor deposition.
科学的研究の応用
Diiodosilicon has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the conversion of carbamates to ureas and for the deoxygenation of alcohols and ethers
Semiconductor Industry: It serves as a key chemical precursor in the development of next-generation semiconductor chips, particularly for the deposition of silicon nitride thin films.
Organic Synthesis: It is employed in various organic synthesis reactions due to its unique reactivity and selectivity.
作用機序
Diiodosilane: Mechanism of Action
Diiodosilane, a compound with the molecular formula H2I2Si, is a reagent used in organic synthesis. It has a molecular weight of 283.9103 .
Target of Action
Diiodosilane primarily targets carbamates and alcohols in organic synthesis . It interacts with these compounds to facilitate specific chemical reactions.
Mode of Action
Diiodosilane is particularly useful for isocyanate formation under mild reaction conditions, especially from N-Boc systems . It also exhibits properties and reactivities that are complementary to those of iodotrimethylsilane . This reagent is used to cleave and deoxygenate ethers and alcohols with high selectivity for secondary oxygen functions .
Biochemical Pathways
It is known that diiodosilane plays a crucial role in the conversion of carbamates to ureas via isocyanates , and in the deoxygenation of alcohols and ethers . These reactions are part of larger biochemical pathways in organic synthesis.
Result of Action
The action of diiodosilane results in the formation of isocyanates from carbamates, particularly N-Boc systems . It also leads to the deoxygenation of alcohols and ethers, with a high selectivity for secondary oxygen functions .
生化学分析
Biochemical Properties
Diiodosilane is a useful reagent for isocyanate formation under mild reaction conditions . It has been shown to interact with N-Boc systems .
Molecular Mechanism
Diiodosilane’s molecular mechanism involves its use as a reagent for isocyanate formation . It can cleave and deoxygenate ethers and alcohols with high selectivity for secondary oxygen functions .
準備方法
Synthetic Routes and Reaction Conditions: Diiodosilicon can be synthesized through several methods. One common method involves the reaction of phenylsilane with iodine at low temperatures, gradually increasing the temperature while continuously pumping the reaction solution . Another method includes reacting lithium aluminum hydride with phenyl dichlorosilane under inert gas protection, followed by heating and distillation to obtain high-purity diiodosilane .
Industrial Production Methods: In industrial settings, diiodosilane is produced by reacting sodium iodide with dichlorosilane in the presence of an amine catalyst. The reaction is carried out under nitrogen and argon protection, followed by low-temperature condensation and rectification to obtain the final product .
化学反応の分析
Types of Reactions: Diiodosilicon undergoes various chemical reactions, including:
Deoxygenation: It is used as a reagent for the deoxygenation of alcohols and ethers.
Isocyanate Formation: It efficiently converts carbamates to ureas via isocyanates under mild conditions.
Common Reagents and Conditions:
Deoxygenation: Phenylsilane and iodine are commonly used reagents.
Isocyanate Formation: N-Boc systems are typically used as substrates.
Major Products:
Deoxygenation: The major products are deoxygenated alcohols and ethers.
Isocyanate Formation: The major products are ureas.
類似化合物との比較
Iodotrimethylsilane (TMSI): Both diiodosilane and iodotrimethylsilane are used for deoxygenation reactions.
Phenylsilane: Used in the synthesis of diiodosilane, phenylsilane itself is a versatile reagent in organic synthesis.
Uniqueness: Diiodosilicon is unique due to its ability to perform specific transformations under mild conditions, such as the efficient conversion of carbamates to ureas and the selective deoxygenation of alcohols and ethers . Its reactivity and selectivity make it a valuable reagent in both academic and industrial research.
特性
InChI |
InChI=1S/I2Si/c1-3-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRZLEZABHZRSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si](I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928708 |
Source


|
| Record name | Diiodosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.894 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13465-83-3 |
Source


|
| Record name | Diiodosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
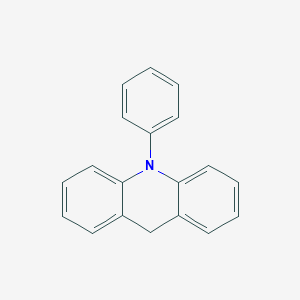
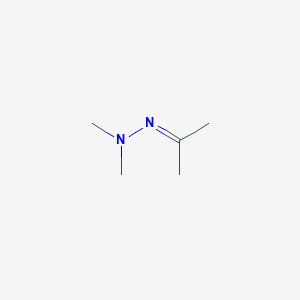
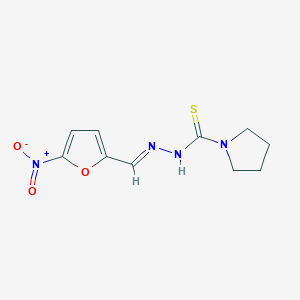
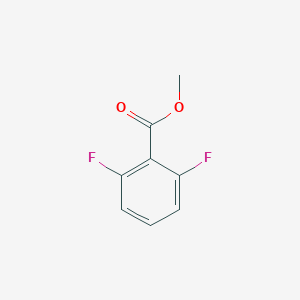
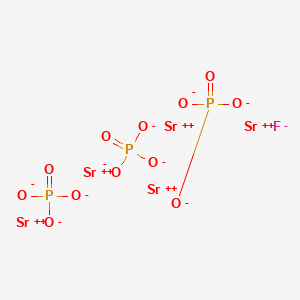
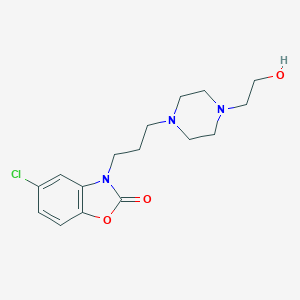
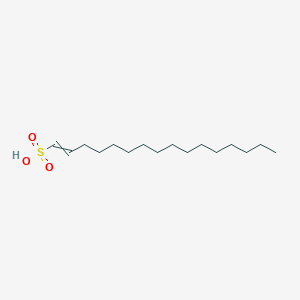
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)
